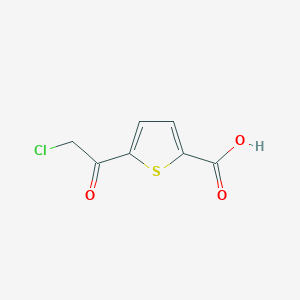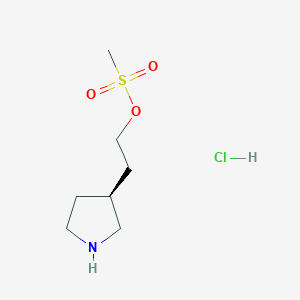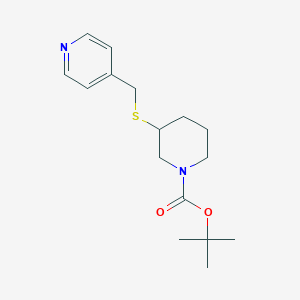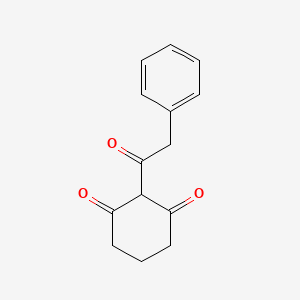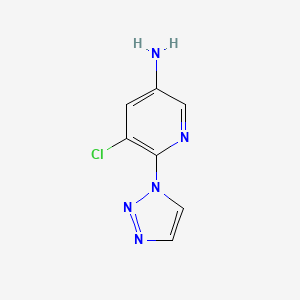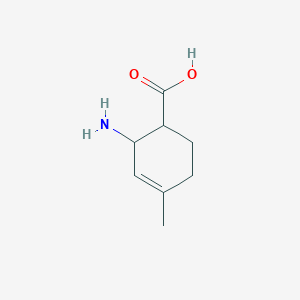![molecular formula C17H15ClN2O4S B13970196 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing nitrogen atoms. The presence of various functional groups such as chloro, dioxolan, methyl, and phenylsulfonyl adds to its chemical diversity and potential reactivity.
準備方法
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the Dioxolan Group: This step involves the formation of a dioxolane ring through acetalization reactions.
Methylation: Introduction of the methyl group can be done using methylating agents like methyl iodide.
Phenylsulfonylation: The phenylsulfonyl group is introduced using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Hydrolysis: The dioxolan ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the phenylsulfonyl group can enhance its binding affinity and specificity. The compound may also interact with cellular pathways, leading to changes in cell signaling and function.
類似化合物との比較
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)- include:
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- 4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
These compounds share the pyrrolo[2,3-b]pyridine core but differ in the functional groups attached
特性
分子式 |
C17H15ClN2O4S |
|---|---|
分子量 |
378.8 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-4-chloro-5-(1,3-dioxolan-2-yl)-2-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-9-13-15(18)14(17-23-7-8-24-17)10-19-16(13)20(11)25(21,22)12-5-3-2-4-6-12/h2-6,9-10,17H,7-8H2,1H3 |
InChIキー |
BKQOLGAFTXRQFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CN=C2N1S(=O)(=O)C3=CC=CC=C3)C4OCCO4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)

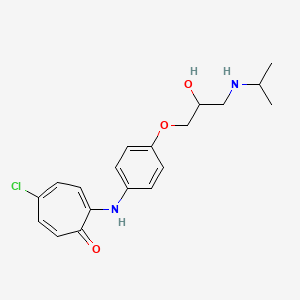
![2,4-Pentanedione, 3-[bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-](/img/structure/B13970158.png)
